molecular formula C18H16N4O4S B2455044 N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 941948-80-7

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2455044
CAS No.: 941948-80-7
M. Wt: 384.41
InChI Key: QEJNYCDGWZKIMO-UHFFFAOYSA-N
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Description

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide typically involves the cyclization of acyclic precursors. One common method includes the reaction of a hydrazide derivative with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is unique due to the presence of both the benzylsulfanyl and nitrobenzamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-10-16-20-21-18(26-16)27-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJNYCDGWZKIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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